An In-depth Technical Guide to the Chemical Properties of Ethyl 9(E),12(E)-octadecadienoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 9(E),12(E)-octadecadienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9(E),12(E)-octadecadienoate, an ethyl ester of linolelaidic acid, is a fatty acid derivative with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant biological activities, with a particular focus on its isomeric counterpart, ethyl linoleate (B1235992), due to the limited availability of data for the trans-isomer. This document aims to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.
Chemical and Physical Properties
Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the ethyl ester of the trans-isomer of linoleic acid. Its chemical identity and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (9E,12E)-octadeca-9,12-dienoate | [1] |
| Synonyms | Ethyl linolelaidate, Linolelaidic acid ethyl ester, DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER | [1] |
| CAS Number | 6114-21-2 | [1] |
| Molecular Formula | C₂₀H₃₆O₂ | [1] |
| Molecular Weight | 308.5 g/mol | [1] |
| Appearance | Pale yellow liquid (for the related (Z,Z) isomer) | |
| Boiling Point | 388.27 °C (estimated) | |
| Water Solubility | 0.0009081 mg/L at 25 °C (estimated) | |
| Purity | >99% (commercially available) | [2] |
| Storage | Freezer | [2] |
Spectroscopic Data
Mass Spectrometry (MS)
The NIST database contains a mass spectrum for 9,12-Octadecadienoic acid, ethyl ester, which includes the (E,E) isomer. The fragmentation pattern is characteristic of a long-chain fatty acid ester.
| m/z | Interpretation |
| 308 | Molecular ion [M]⁺ |
| 263 | [M - OCH₂CH₃]⁺ |
| Various | Fragments from cleavage of the alkyl chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for the 9(E),12(E) isomer is not available. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar compounds.
¹H NMR (Predicted):
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~5.3 ppm: Olefinic protons (-CH=CH-)
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~4.1 ppm: Methylene protons of the ethyl group (-O-CH₂-CH₃)
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~2.7 ppm: Allylic protons (=CH-CH₂-CH=)
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~2.2 ppm: Methylene protons alpha to the carbonyl group (-CH₂-COO-)
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~1.2-1.6 ppm: Methylene protons of the long alkyl chain
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~0.9 ppm: Terminal methyl protons (-CH₃)
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~1.2 ppm: Methyl protons of the ethyl group (-O-CH₂-CH₃)
¹³C NMR (Predicted):
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~173 ppm: Carbonyl carbon (-COO-)
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~130 ppm: Olefinic carbons (-CH=CH-)
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~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃)
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~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-COO-)
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~25-32 ppm: Methylene carbons of the long alkyl chain
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~22 ppm: Methylene carbon beta to the terminal methyl group
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~14 ppm: Terminal methyl carbon and methyl carbon of the ethyl group
Infrared (IR) Spectroscopy
An IR spectrum for Ethyl 9(E),12(E)-octadecadienoate would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3010 | =C-H stretch (alkene) |
| ~2925, ~2855 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
| ~965 | =C-H bend (trans-alkene, out-of-plane) |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Ethyl 9(E),12(E)-octadecadienoate are not widely published. The following are generalized procedures based on methods for similar fatty acid esters.
Synthesis
Fisher Esterification of Linolelaidic Acid:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linolelaidic acid (1 equivalent) in an excess of absolute ethanol (B145695) (e.g., 10-20 equivalents), which also serves as the solvent.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2% of the acid weight), to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the ethyl linolelaidate with a nonpolar organic solvent like hexane (B92381) or diethyl ether. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Dilute a small amount of Ethyl 9(E),12(E)-octadecadienoate in a volatile organic solvent such as hexane.
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
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Biological Activity and Signaling Pathways
The biological activity of Ethyl 9(E),12(E)-octadecadienoate has not been extensively studied. However, its cis-isomer, ethyl linoleate (Ethyl 9(Z),12(Z)-octadecadienoate), has demonstrated notable biological effects. It is plausible that the trans-isomer may exhibit different or even opposing activities.
Anti-Inflammatory Effects of Ethyl Linoleate
Ethyl linoleate has been shown to possess anti-inflammatory properties. It can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Caption: Inhibition of LPS-induced inflammation by ethyl linoleate.
Inhibition of Melanogenesis by Ethyl Linoleate
Ethyl linoleate has been found to inhibit melanogenesis in B16F10 melanoma cells. It achieves this by downregulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanin (B1238610) synthesis. This downregulation is a result of the inhibition of the Akt/GSK3β/β-catenin signaling pathway.
Caption: Ethyl linoleate's role in the Akt/GSK3β/β-catenin pathway.
Conclusion
Ethyl 9(E),12(E)-octadecadienoate is a fatty acid ester with defined chemical and physical properties. While specific experimental data for this trans-isomer is limited, information extrapolated from its cis-isomer, ethyl linoleate, suggests potential biological activities of interest, particularly in the realms of inflammation and melanogenesis. Further research is warranted to fully elucidate the unique properties and potential therapeutic applications of Ethyl 9(E),12(E)-octadecadienoate. This guide provides a consolidated resource to facilitate such future investigations.
